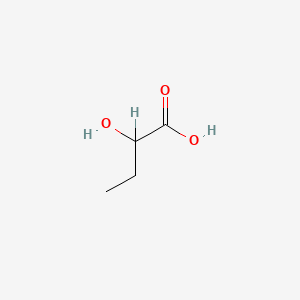

2-Hydroxybutyric Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |

| Record name | Butanoic acid, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041903 | |

| Record name | DL-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or almost white crystals or powder; [TCI America MSDS] | |

| Record name | (1)-2-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-15-7, 565-70-8 | |

| Record name | 2-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2-Hydroxybutyric Acid Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a small metabolic byproduct that has emerged as a significant biomarker for several physiological and pathological states, including insulin resistance, oxidative stress, and metabolic disorders. This technical guide provides a comprehensive overview of the core biosynthesis pathway of 2-HB in mammals, detailing the enzymatic reactions, precursor molecules, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on quantitative data, experimental protocols, and visual representations of the involved pathways to facilitate further investigation and therapeutic development.

Introduction

This compound is a chiral molecule produced primarily in the liver as a byproduct of amino acid catabolism and glutathione biosynthesis.[1] Its elevation in circulation is increasingly recognized as an early indicator of metabolic stress and dysregulation. Understanding the intricacies of its production is crucial for elucidating its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies. This guide will explore the core pathways leading to the synthesis of 2-HB, focusing on the key molecular players and their regulation.

The Core Biosynthesis Pathway of this compound

The biosynthesis of 2-HB is not a primary metabolic pathway but rather a side reaction stemming from the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate). Two main metabolic routes converge to produce α-ketobutyrate: the catabolism of the amino acids L-threonine and L-methionine, and the transsulfuration pathway involved in glutathione synthesis.[2][3]

Generation of α-Ketobutyrate

In mammals, L-threonine can be catabolized to α-ketobutyrate via a two-step process. The primary enzyme involved is threonine dehydratase (also known as threonine ammonia-lyase), which catalyzes the dehydration and deamination of L-threonine to yield α-ketobutyrate and ammonia.[3]

The catabolism of L-methionine is another significant source of α-ketobutyrate. Methionine is first converted to S-adenosylmethionine (SAM), a universal methyl group donor. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine stands at a critical branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway.

In the transsulfuration pathway, cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate.[4][5] This pathway is particularly active in the liver and kidneys.

The Final Step: Reduction of α-Ketobutyrate to 2-Hydroxybutyrate

The final step in 2-HB biosynthesis is the reduction of the ketone group of α-ketobutyrate to a hydroxyl group. This reaction is primarily catalyzed by the enzyme lactate dehydrogenase (LDH) , using NADH as a reducing agent.[2][3] While LDH's primary substrate is pyruvate, it exhibits broad substrate specificity and can efficiently reduce other α-keto acids, including α-ketobutyrate.[6][7] Different LDH isozymes, which are tissue-specific, may have varying affinities for α-ketobutyrate.[6][7] The heart-type LDH isozymes (LDH-H) have been shown to have different kinetic properties compared to the muscle-type isozymes (LDH-M).[8] The activity of this final step is highly dependent on the intracellular NADH/NAD+ ratio; an elevated ratio, often indicative of oxidative stress or increased fatty acid oxidation, favors the reduction of α-ketobutyrate to 2-HB.[2][9]

Quantitative Data

The concentration of this compound in various tissues and biofluids can fluctuate significantly depending on the metabolic state. The following tables summarize available quantitative data.

Table 1: 2-Hydroxybutyrate Concentrations in Human Plasma/Serum

| Condition | Mean Concentration (µM) | Range (µM) | Reference |

| Normal Glucose Tolerance | 8.00 - 80.0 | - | [10] |

| Insulin Resistance | Elevated | - | [10] |

| Type 2 Diabetes | Elevated | - | [10] |

Table 2: 2-Hydroxybutyrate Concentrations in Other Human Biofluids

| Biofluid | Mean Concentration (µM) | Range (µM) | Reference |

| Cerebrospinal Fluid | 37.0 ± 24.0 | - | [10] |

| Saliva | 10.42 ± 9.20 | - | [10] |

Table 3: β-Hydroxybutyrate Concentrations in Mouse Tissues (as a related ketone body)

| Tissue | Condition | Concentration (µM) | Reference |

| Brain | Normal | ~100 | [11] |

| Brain | Diabetic | Elevated | [12] |

| Liver | Normal | ~100-200 | [13] |

| Liver | Diabetic | Elevated | [13] |

Note: Data for 2-hydroxybutyrate in specific mammalian tissues other than blood is limited. The data for β-hydroxybutyrate is provided for comparative context.

Experimental Protocols

Quantification of 2-Hydroxybutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the quantification of 2-HB in human serum.

4.1.1. Sample Preparation

-

To 100 µL of serum, add an internal standard (e.g., deuterated 2-HB).

-

Deproteinize the sample by adding 400 µL of ice-cold acetone.

-

Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

4.1.2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

4.1.3. GC-MS Analysis

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the 2-HB-TMS derivative.

-

Lactate Dehydrogenase (LDH) Activity Assay with α-Ketobutyrate

This protocol allows for the determination of LDH kinetic parameters using α-ketobutyrate as a substrate.

4.2.1. Reagents

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4.

-

NADH Solution: 10 mM NADH in assay buffer.

-

α-Ketobutyrate Solutions: A series of concentrations (e.g., 0.1 mM to 10 mM) prepared in assay buffer.

-

LDH Enzyme: Purified LDH isozyme of interest, diluted in assay buffer to a suitable working concentration.

4.2.2. Assay Procedure

-

In a 96-well microplate, add 160 µL of assay buffer, 20 µL of NADH solution, and 10 µL of the appropriate α-ketobutyrate solution to each well.

-

Initiate the reaction by adding 10 µL of the diluted LDH enzyme solution.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the LDH activity.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat the assay for each concentration of α-ketobutyrate.

4.2.3. Data Analysis

-

Plot the initial velocity (V₀) against the α-ketobutyrate concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.[8][14]

Visualization of Pathways and Logical Relationships

This compound Biosynthesis Pathway

Caption: Core biosynthesis pathway of this compound.

Regulation of 2-Hydroxybutyrate Production by Oxidative Stress

Caption: Regulation of 2-HB production by oxidative stress.

Experimental Workflow for 2-HB Quantification

Caption: Workflow for 2-HB quantification by GC-MS.

Conclusion

The biosynthesis of this compound is intricately linked to central amino acid metabolism and the cellular redox state. Its production serves as a sensitive indicator of metabolic perturbations, particularly those involving oxidative stress and impairments in glucose and lipid metabolism. This technical guide has provided a detailed overview of the core biosynthetic pathway, supported by quantitative data, experimental methodologies, and visual representations. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their efforts to further unravel the roles of 2-HB in health and disease and to explore its potential as a therapeutic target and diagnostic marker. Further research is warranted to obtain more comprehensive quantitative data on 2-HB levels in various tissues and to delineate the specific signaling pathways that regulate its production.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]

- 3. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways and regulation of homocysteine metabolism in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Lactate Dehydrogenase Isoenzymes by Rapid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate dehydrogenase isozymes: kinetic properties at high enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The isoenzyme pattern of LDH does not play a physiological role; except perhaps during fast transitions in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of chromatin and gene expression by metabolic enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [2,4-13C2]-β-Hydroxybutyrate Metabolism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | β-Hydroxybutyrate Attenuates Painful Diabetic Neuropathy via Restoration of the Aquaporin-4 Polarity in the Spinal Glymphatic System [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. "Lactate Dehydrogenase Kinetics and Inhibition using a Microplate Reade" by Jennifer L. Powers, Natalie E. Kiesman et al. [digitalcommons.kennesaw.edu]

The Nexus of Oxidative Stress and Metabolism: A Technical Guide to the Role of 2-Hydroxybutyric Acid

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the intricate biological role of 2-Hydroxybutyric acid (2-HB) in oxidative stress, offering researchers, scientists, and drug development professionals a critical resource for understanding its potential as a biomarker and therapeutic target. This in-depth whitepaper elucidates the metabolic pathways underpinning 2-HB production, its function as a signaling molecule, and its implications in various pathological states.

Executive Summary

This compound (2-HB), a byproduct of amino acid metabolism and glutathione synthesis, has emerged as a sensitive indicator of increased oxidative stress and metabolic dysregulation. Elevated levels of 2-HB are observed in conditions such as insulin resistance, diabetes, and intense physical exercise, reflecting a cellular response to a heightened pro-oxidant state. This guide provides a detailed examination of the biochemical pathways that lead to 2-HB production, its role in cellular signaling, and its utility as a clinical biomarker. Furthermore, it offers a compilation of experimental protocols for the accurate quantification of 2-HB and associated markers of oxidative stress, alongside visual representations of the key signaling and metabolic pathways.

The Biochemical Underpinnings of this compound Production in Oxidative Stress

The synthesis of 2-HB is intrinsically linked to the cellular redox state and the demand for the primary endogenous antioxidant, glutathione (GSH). Under conditions of oxidative stress, the increased demand for GSH drives the flux through the transsulfuration pathway to boost the synthesis of cysteine, a rate-limiting precursor for GSH.[1][2][3] This metabolic shift results in the increased production of α-ketobutyrate (α-KB) as a byproduct.[3]

The accumulation of α-KB, coupled with an elevated NADH/NAD+ ratio—a common feature of oxidative stress—promotes the reduction of α-KB to 2-HB by the enzyme lactate dehydrogenase (LDH).[2][3] Thus, elevated 2-HB levels serve as a direct reflection of both an increased demand for antioxidant defense and a reductive intracellular environment.

Signaling Pathways and Metabolic Interplay

The biological role of 2-HB extends beyond being a mere byproduct of metabolic stress. Emerging evidence suggests its involvement in cellular signaling, particularly in the regulation of branched-chain amino acid (BCAA) metabolism.

Regulation of Branched-Chain Amino Acid (BCAA) Catabolism

Recent studies have demonstrated that 2-HB can act as an inhibitor of the enzyme branched-chain amino acid transaminase 2 (BCAT2).[1][4] This inhibition leads to a feedback loop that influences the expression of genes involved in BCAA degradation. This regulatory mechanism involves the NAD+-dependent deacetylase SIRT4, which is stimulated by the acute shift in the NAD+ pool induced by 2-HB.[1][4] The activation of SIRT4 triggers a change in protein ADP-ribosylation, ultimately leading to the binding of the transcription factor C/EBPβ to the promoters of genes involved in BCAA catabolism, such as BCKDHA and PCCA.[1]

Diagram of 2-HB's Role in BCAA Catabolism Regulation

The Transsulfuration Pathway and Glutathione Synthesis

The production of 2-HB is intimately linked to the transsulfuration pathway, which is the primary route for cysteine biosynthesis in mammals. Under oxidative stress, the demand for glutathione (GSH) increases, leading to an upregulation of this pathway to provide the necessary cysteine.[2][3] The conversion of methionine to cysteine generates α-ketobutyrate as a byproduct, which is then reduced to 2-HB.[3]

Diagram of the Transsulfuration Pathway and 2-HB Formation

Quantitative Data on this compound Levels

While extensive research has established a qualitative link between oxidative stress and elevated 2-HB, quantitative data provides a clearer picture of its potential as a biomarker. The following tables summarize available data on 2-HB concentrations in various biological matrices under different conditions.

Table 1: Urinary this compound Concentrations

| Condition | Species | 2-HB Concentration (mmol/mmol creatinine) | Reference |

| Healthy | Human | 0.00 - 0.13 | [5] |

| Lactic Acidosis and Ketoacidosis | Human | Up to 2.3 | [5] |

Table 2: Urinary α-Hydroxybutyric Acid (AHB/2-HB) Concentrations

| Condition | Species | AHB Concentration (µg/mL) | Reference |

| Healthy Volunteers | Human | 0.10 - 2.68 | [6] |

| Diabetics | Human | 0.14 - 124 | [6] |

Note: α-Hydroxybutyric acid (AHB) is another name for this compound.

Experimental Protocols

Accurate and reproducible measurement of 2-HB and related oxidative stress markers is crucial for research and clinical applications. This section provides an overview of established methodologies.

Measurement of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): A common and robust method for quantifying 2-HB in biological fluids.

-

Sample Preparation: Acidification of the sample (e.g., urine, plasma) followed by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Derivatization: Conversion of 2-HB to a volatile derivative, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Separation of the derivatized analytes on a GC column and detection by a mass spectrometer, allowing for both quantification and confirmation of identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative high-sensitivity and high-throughput method.

-

Sample Preparation: Typically involves protein precipitation followed by dilution of the supernatant.

-

LC Separation: Chromatographic separation on a suitable column (e.g., C18 reversed-phase).

-

MS/MS Detection: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Measurement of Oxidative Stress Markers

Glutathione (GSH) Levels:

-

Colorimetric Assays: Based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.

-

LC-MS/MS: A highly specific method for quantifying both reduced (GSH) and oxidized (GSSG) glutathione, allowing for the determination of the GSH/GSSG ratio, a key indicator of oxidative stress.

NADH/NAD+ Ratio:

-

Enzymatic Cycling Assays: These assays use specific dehydrogenases to cycle between the oxidized and reduced forms of the dinucleotides, leading to the production of a measurable product (e.g., a fluorescent or colored compound).

-

LC-MS/MS: Provides direct and accurate quantification of both NADH and NAD+.

Conclusion and Future Directions

This compound has been firmly established as a key metabolite linked to oxidative stress. Its production via the transsulfuration pathway in response to increased glutathione demand and its role in regulating BCAA metabolism highlight its significance in cellular homeostasis. The availability of robust analytical methods for its quantification further strengthens its potential as a clinical biomarker for a range of metabolic disorders.

Future research should focus on elucidating the complete spectrum of signaling pathways influenced by 2-HB, including its potential interaction with the Keap1-Nrf2 antioxidant response pathway. Furthermore, large-scale clinical studies are warranted to validate the diagnostic and prognostic utility of 2-HB across a broader range of diseases associated with oxidative stress. The development of targeted therapeutic strategies aimed at modulating 2-HB levels or its downstream effects could offer novel approaches for the management of metabolic and oxidative stress-related pathologies.

References

- 1. A 2-Hydroxybutyrate- mediated feedback loop regulates muscular fatigue [elifesciences.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000008) [hmdb.ca]

- 4. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical conditions associated with urinary excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the Effect of Beta-Hydroxybutyrate on the Mitochondrial Biogenesis, Oxidative Stress and Inflammation Markers in Tissues from Young and Old Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of α-Hydroxybutyrate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the endogenous production of alpha-hydroxybutyrate (α-HB), a metabolic marker of significant interest in the study of insulin resistance, oxidative stress, and various metabolic diseases. This document details the biosynthetic pathways of α-HB, presents quantitative data from relevant studies, and offers detailed experimental protocols for its quantification and the characterization of key enzymes involved in its synthesis. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the complex processes governing α-HB metabolism. This resource is intended for researchers, scientists, and drug development professionals engaged in metabolic research and biomarker discovery.

Introduction

Alpha-hydroxybutyrate (α-HB) is a small organic acid that has emerged as an early biomarker for insulin resistance and glucose intolerance, independent of traditional markers such as age, sex, and body mass index (BMI)[1][2][3][4]. Elevated levels of α-HB are associated with increased lipid oxidation and oxidative stress, reflecting underlying metabolic dysregulation[1][2][3]. Understanding the endogenous production of α-HB is therefore crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel diagnostic and therapeutic strategies.

α-HB is synthesized from its precursor, alpha-ketobutyrate (α-KB), which is generated from several metabolic pathways, primarily the catabolism of the amino acids threonine and methionine, and the transsulfuration pathway involved in cysteine and glutathione biosynthesis[1][5]. The conversion of α-KB to α-HB is catalyzed by the enzyme lactate dehydrogenase (LDH) or its isoenzyme, alpha-hydroxybutyrate dehydrogenase (α-HBDH)[1][6]. The production of α-HB is thus intricately linked to amino acid metabolism, redox balance (NADH/NAD+ ratio), and the cellular response to oxidative stress[1][7].

This guide will provide an in-depth exploration of these pathways, present relevant quantitative data in a structured format, and offer detailed experimental protocols for researchers seeking to investigate α-HB in their own studies.

Biosynthetic Pathways of α-Hydroxybutyrate

The endogenous production of α-HB is centered around the generation and subsequent reduction of α-ketobutyrate (α-KB). The primary sources of α-KB are the catabolism of L-threonine and the metabolism of L-methionine and L-cysteine.

Threonine Catabolism

One of the major pathways for α-KB production is the dehydration and deamination of L-threonine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, threonine dehydratase (also known as threonine ammonia-lyase)[8][9][10][11]. This enzyme directly converts L-threonine into α-ketobutyrate and ammonia[12][13][14].

-

Enzyme: Threonine Dehydratase (EC 4.3.1.19)

-

Reaction: L-Threonine → α-Ketobutyrate + NH₃

The activity of threonine dehydratase can be a significant contributor to the cellular pool of α-KB[11][15].

Methionine and Cysteine Metabolism (Transsulfuration Pathway)

The transsulfuration pathway, which is central to the metabolism of sulfur-containing amino acids, is another key source of α-KB. In this pathway, homocysteine, derived from methionine, is converted to cystathionine, which is then cleaved by the enzyme cystathionine γ-lyase (CGL or CSE) to produce cysteine, ammonia, and α-ketobutyrate[16].

-

Enzyme: Cystathionine γ-lyase (EC 4.4.1.1)

-

Reaction: L-Cystathionine → L-Cysteine + α-Ketobutyrate + NH₃

Increased flux through the transsulfuration pathway, often driven by a high demand for cysteine for the synthesis of the antioxidant glutathione in response to oxidative stress, can lead to elevated production of α-KB and subsequently α-HB[1][7].

Conversion of α-Ketobutyrate to α-Hydroxybutyrate

The final step in the endogenous production of α-HB is the reduction of α-KB. This reaction is catalyzed by lactate dehydrogenase (LDH) and its isoenzymes, particularly α-hydroxybutyrate dehydrogenase (α-HBDH), which is composed of LDH-1 and LDH-2 subunits[1][6][16]. This conversion is dependent on the cellular redox state, specifically the ratio of NADH to NAD+[1]. An elevated NADH/NAD+ ratio, which can result from increased fatty acid oxidation, favors the reduction of α-KB to α-HB[1].

-

Enzyme: Lactate Dehydrogenase (EC 1.1.1.27) / α-Hydroxybutyrate Dehydrogenase

-

Reaction: α-Ketobutyrate + NADH + H⁺ ↔ α-Hydroxybutyrate + NAD⁺

The accumulation of α-HB can therefore be indicative of a cellular environment with increased substrate availability (α-KB) and a reductive state (high NADH/NAD+ ratio)[1].

Caption: Biosynthetic pathways of α-hydroxybutyrate.

Quantitative Data on α-Hydroxybutyrate

The following tables summarize quantitative data related to α-hydroxybutyrate levels in different physiological and pathological states, as well as kinetic parameters of the enzymes involved in its production.

Table 1: Plasma α-Hydroxybutyrate Concentrations in Human Subjects

| Subject Group | α-HB Concentration (µg/mL) | α-HB Concentration (µM) | Reference |

| Insulin Sensitive (NGT) | 3.3 ± 1.2 | 31.7 ± 11.5 | [1] |

| Insulin Resistant (NGT) | 5.0 ± 1.8 | 48.0 ± 17.3 | [1] |

| Impaired Glucose Tolerance | 6.2 ± 2.5 | 59.5 ± 24.0 | [1] |

| Non-fasting (general population) | 4.7 (median) | 45.1 (median) | |

| Fasting (general population) | 4.3 (median) | 41.3 (median) |

NGT: Normal Glucose Tolerance. Data are presented as mean ± standard deviation or median as indicated in the reference.

Table 2: Kinetic Parameters of Enzymes in α-Hydroxybutyrate Production

| Enzyme | Substrate | Km / K0.5 (mM) | Organism/Tissue | Reference |

| Threonine Dehydratase | L-Threonine | 21 (K0.5) | Corynebacterium glutamicum | |

| Threonine Dehydratase | L-Threonine | 78 (K0.5, with Isoleucine) | Corynebacterium glutamicum | |

| Threonine Dehydratase | L-Threonine | 12 (K0.5, with Valine) | Corynebacterium glutamicum | |

| Lactate Dehydrogenase | Pyruvate | 1.34 | Lactobacillus delbrueckii | [11] |

Km: Michaelis constant; K0.5: Substrate concentration at half-maximal velocity for allosteric enzymes.

Experimental Protocols

This section provides detailed methodologies for the quantification of α-hydroxybutyrate and for assaying the activity of the key enzymes involved in its endogenous production.

Quantification of α-Hydroxybutyrate by LC-MS/MS

This protocol is adapted from a method for the quantification of α-HB in human plasma[1].

4.1.1. Materials and Reagents

-

α-Hydroxybutyric acid sodium salt (analytical standard)

-

α-Hydroxybutyric-d3 acid sodium salt (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples

4.1.2. Sample Preparation

-

Prepare Stock Solutions:

-

Prepare a 1 mg/mL stock solution of α-HB in methanol.

-

Prepare a 1 mg/mL stock solution of α-HB-d3 in methanol.

-

-

Prepare Calibration Standards and Quality Controls (QCs):

-

Serially dilute the α-HB stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to prepare calibration standards at concentrations ranging from 0.5 to 40 µg/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Protein Precipitation:

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (α-HB-d3) at a fixed concentration.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 37°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 50 µL of a mobile phase-compatible solution (e.g., 20% methanol in water with 0.002% formic acid).

-

4.1.3. LC-MS/MS Analysis

-

LC System: UHPLC system (e.g., Agilent 1290 Infinity II)

-

Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate α-HB from other plasma components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495B)

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

α-HB transition: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

α-HB-d3 transition: Monitor the corresponding transition for the internal standard.

-

4.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of α-HB to α-HB-d3 against the concentration of the calibration standards.

-

Determine the concentration of α-HB in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for α-HB quantification.

Threonine Dehydratase Activity Assay (Coupled Spectrophotometric Method)

This protocol is based on the principle of measuring the production of α-ketobutyrate, which is then used as a substrate by lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

4.2.1. Materials and Reagents

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

L-Threonine solution (100 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (1 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) from rabbit muscle (in glycerol)

-

Tissue homogenate or purified enzyme preparation

4.2.2. Assay Procedure

-

Prepare Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

-

800 µL of 100 mM potassium phosphate buffer (pH 8.0)

-

50 µL of 1 mM PLP

-

20 µL of 10 mM NADH

-

10 µL of LDH solution (approximately 10 units)

-

-

Pre-incubation: Mix the contents of the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add 100 µL of 100 mM L-threonine solution to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C. The rate of NADH oxidation is proportional to the threonine dehydratase activity.

-

Blank Reaction: Perform a blank reaction without the L-threonine substrate to correct for any background NADH oxidation.

-

Calculation of Enzyme Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the assay conditions.

Cystathionine γ-lyase (CGL/CSE) Activity Assay (Colorimetric Method)

This protocol is adapted from a method that measures the production of cysteine from cystathionine using an acid ninhydrin reagent[2].

4.3.1. Materials and Reagents

-

Bis-Tris Propane buffer (200 mM, pH 8.25)

-

Bovine Serum Albumin (BSA) solution (5 mg/mL)

-

Pyridoxal 5'-phosphate (PLP) solution (0.5 mM)

-

Dithiothreitol (DTT) solution (10 mM)

-

L-Cystathionine solution (10 mM)

-

Glacial acetic acid

-

Acidic ninhydrin reagent

-

95% Ethanol

-

Crude enzyme extract or purified CGL

4.3.2. Assay Procedure

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

100 µL of 200 mM Bis-Tris Propane buffer (pH 8.25)

-

10 µL of 5 mg/mL BSA

-

10 µL of 0.5 mM PLP

-

10 µL of 10 mM DTT

-

35 µL of enzyme sample

-

-

Initiate Reaction: Start the reaction by adding 35 µL of 10 mM L-cystathionine.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Stop Reaction and Develop Color:

-

Stop the reaction by taking a 50 µL aliquot and mixing it with 50 µL of glacial acetic acid and 50 µL of acidic ninhydrin reagent.

-

Boil the mixture in a water bath for 10 minutes.

-

-

Cooling and Dilution:

-

Rapidly cool the sample in an ice water bath.

-

Dilute the contents by adding 850 µL of 95% ethanol.

-

-

Spectrophotometric Measurement: Measure the absorbance of the sample at 560 nm. Use a time-zero blank for subtraction.

-

Standard Curve: Prepare a standard curve using known concentrations of L-cysteine to quantify the amount of cysteine produced in the enzymatic reaction.

-

Calculation of Enzyme Activity: One unit of CGL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cysteine per hour at 37°C.

α-Hydroxybutyrate Dehydrogenase (α-HBDH) Activity Assay (Spectrophotometric Method)

This protocol is based on a commercially available kit and measures the oxidation of NADH in the presence of α-ketobutyrate[10].

4.4.1. Materials and Reagents

-

Phosphate buffer (50 mM, pH 7.5)

-

α-Ketobutyrate solution (3 mmol/L)

-

NADH solution (0.25 mmol/L)

-

Serum or plasma sample

4.4.2. Assay Procedure

-

Prepare Working Reagent: Mix 4 parts of a reagent containing phosphate buffer and α-ketobutyrate with 1 part of a reagent containing NADH. The working reagent is stable for a limited time.

-

Assay Setup:

-

Pipette 1 mL of the working reagent into a cuvette.

-

Add 20 µL of the serum or plasma sample.

-

-

Spectrophotometric Measurement:

-

Mix and after 1 minute, read the initial absorbance at 340 nm.

-

Continue to read the absorbance at 1, 2, and 3-minute intervals.

-

-

Calculation of Enzyme Activity:

-

Calculate the mean change in absorbance per minute (ΔA/min).

-

The α-HBDH activity (U/L) is calculated using the formula: Activity (U/L) = ΔA/min x Factor. The factor is specific to the assay conditions and kit manufacturer.

-

Signaling Pathways and Logical Relationships

The regulation of α-HB production is complex and involves the interplay of substrate availability, enzyme activity, and the cellular redox state. The following diagrams illustrate these relationships.

Caption: Signaling cascade in insulin resistance leading to α-HB.

Conclusion

The endogenous production of α-hydroxybutyrate is a sensitive indicator of metabolic dysregulation, particularly in the context of insulin resistance and oxidative stress. Its synthesis is intricately linked to the catabolism of threonine and the transsulfuration pathway of methionine and cysteine metabolism, with the final conversion from α-ketobutyrate being dependent on the cellular redox state. This technical guide has provided a detailed overview of the biosynthetic pathways, summarized relevant quantitative data, and presented comprehensive experimental protocols for the analysis of α-HB and its related enzymes. The provided visualizations of the metabolic and signaling pathways are intended to serve as a valuable resource for researchers in the field. A thorough understanding of α-HB metabolism is essential for advancing our knowledge of metabolic diseases and for the development of novel biomarkers and therapeutic interventions.

References

- 1. A spectrophotometric method for the assay of threonine dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-performance liquid chromatography assay for threonine/serine dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Detection and properties of L-threonine-L-serine dehydratase in human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of biodegradative threonine deaminase. II. Reaction mechanism as analyzed by spectrophotometric properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 10. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

- 12. Identification and biochemical characterization of threonine dehydratase from the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cofactor identification of threonine-serine dehydratase from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Mechanisms of 2-Hydroxybutyric Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutyric acid (2-HB), an organic acid byproduct of cellular metabolism, has emerged as a significant biomarker for oxidative stress and insulin resistance. Its synthesis is intricately linked to amino acid catabolism, glutathione (GSH) production, and the cellular redox state. This technical guide provides a comprehensive overview of the core cellular mechanisms governing 2-HB synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the key metabolic pathways, enzymatic reactions, and regulatory networks involved. This guide also presents quantitative data, detailed experimental protocols, and visual diagrams of the critical signaling and experimental workflows to facilitate a deeper understanding and further investigation of 2-HB metabolism.

Introduction

This compound (2-HB), also known as α-hydroxybutyrate, is a four-carbon hydroxy acid that is increasingly recognized for its role as an early indicator of metabolic stress.[1][2] Elevated levels of 2-HB in plasma and urine are associated with conditions such as insulin resistance, type 2 diabetes, and oxidative stress.[3][4] Understanding the cellular mechanisms that lead to its production is crucial for elucidating its role in pathophysiology and for the development of novel diagnostic and therapeutic strategies.

This guide will explore the primary pathways of 2-HB synthesis, focusing on the enzymatic conversion of α-ketobutyrate, its precursor. We will examine the upstream metabolic routes that supply α-ketobutyrate, namely the catabolism of threonine and methionine, and its connection to the synthesis of the major intracellular antioxidant, glutathione.

Core Metabolic Pathways of this compound Synthesis

The synthesis of 2-HB is not a primary metabolic pathway but rather a "spillover" or byproduct of mainstream metabolic processes. The central precursor to 2-HB is α-ketobutyrate (also known as 2-oxobutanoate).[1][5] The final step in 2-HB synthesis is the reduction of α-ketobutyrate, a reaction heavily influenced by the cellular redox state.

The Final Step: Reduction of α-Ketobutyrate

The conversion of α-ketobutyrate to 2-HB is catalyzed by cytosolic enzymes, primarily lactate dehydrogenase (LDH) and to a lesser extent, α-hydroxybutyrate dehydrogenase (HBDH) .[6][7] This reaction is dependent on the availability of the reduced form of nicotinamide adenine dinucleotide (NADH).

Reaction: α-ketobutyrate + NADH + H⁺ ⇌ 2-hydroxybutyrate + NAD⁺

An increased intracellular NADH/NAD⁺ ratio, a hallmark of oxidative stress and altered energy metabolism, drives the reaction towards the formation of 2-HB.[6][8]

Upstream Pathways Generating α-Ketobutyrate

There are two primary metabolic routes that generate the α-ketobutyrate precursor pool:

The essential amino acid L-threonine can be catabolized to α-ketobutyrate via the enzyme threonine dehydratase (also known as threonine ammonia-lyase).[5][9] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the deamination of threonine.

Reaction: L-threonine → α-ketobutyrate + NH₃

A significant source of α-ketobutyrate is the transsulfuration pathway, which is linked to the metabolism of L-methionine and the synthesis of glutathione (GSH).[1][2] In this pathway, homocysteine, derived from methionine, is condensed with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS) . Subsequently, cystathionine γ-lyase (CGL) , also known as cystathionase, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[10]

Reaction: Cystathionine → L-cysteine + α-ketobutyrate + NH₃

The cysteine produced is a rate-limiting precursor for the synthesis of GSH. Therefore, under conditions of increased oxidative stress, the demand for GSH rises, leading to an upregulation of the transsulfuration pathway and a concomitant increase in α-ketobutyrate production.[4]

Regulation of this compound Synthesis

The synthesis of 2-HB is tightly regulated by the interplay of substrate availability (α-ketobutyrate) and the cellular redox environment (NADH/NAD⁺ ratio).

Allosteric Regulation of Upstream Enzymes

-

Threonine Dehydratase: The activity of threonine dehydratase is subject to allosteric feedback inhibition by L-isoleucine, the end product of the pathway that utilizes α-ketobutyrate. Conversely, L-valine can act as an allosteric activator, competing with isoleucine.[3][9][11][12] This regulation ensures that α-ketobutyrate is primarily channeled towards isoleucine synthesis under normal conditions.

Transcriptional Regulation of the Transsulfuration Pathway

-

Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CGL): The expression of the genes encoding CBS and CGL can be regulated by various transcription factors, including Nuclear factor erythroid 2-related factor 2 (Nrf2).[11][13][14][15] Nrf2 is a master regulator of the antioxidant response, and its activation under oxidative stress can lead to the upregulation of enzymes involved in GSH synthesis, thereby increasing the flux through the transsulfuration pathway and elevating α-ketobutyrate levels.

The Role of the NADH/NAD⁺ Ratio

As previously mentioned, the final conversion of α-ketobutyrate to 2-HB is highly dependent on the NADH/NAD⁺ ratio.[6][8] Conditions that lead to an increase in this ratio, such as:

-

Increased glycolysis and pyruvate production.[4]

-

Increased fatty acid oxidation.[3]

-

Mitochondrial dysfunction.

will favor the reduction of α-ketobutyrate to 2-HB.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and regulatory relationships in 2-HB synthesis.

Figure 1: Core metabolic pathways leading to the synthesis of this compound (2-HB).

Figure 2: Regulatory network controlling this compound synthesis.

Data Presentation

The following tables summarize available quantitative data related to 2-HB synthesis. It is important to note that specific kinetic parameters for the conversion of α-ketobutyrate by LDH and HBDH are not widely reported and can vary depending on the isoenzyme and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (units) | Inhibitors/Activators | Reference(s) |

| Threonine Dehydratase | L-Threonine | E. coli | ~5.0-10 | Not specified | Inhibitor: L-IsoleucineActivator: L-Valine | [3] |

| Lactate Dehydrogenase (LDH-A₄) | Pyruvate | Plateau Pika | 0.260 | Not specified | [7][16] | |

| Lactate Dehydrogenase (LDH-B₄) | Pyruvate | Plateau Pika | 0.172 | Not specified | [7][16] | |

| Lactate Dehydrogenase (LDH-C₄) | Pyruvate | Plateau Pika | 0.052 | Not specified | [7][16] | |

| Lactate Dehydrogenase (LDH-A₄) | Lactate | Plateau Pika | 19.968 | Not specified | [7][16] | |

| Lactate Dehydrogenase (LDH-B₄) | Lactate | Plateau Pika | 8.980 | Not specified | [7][16] | |

| Lactate Dehydrogenase (LDH-C₄) | Lactate | Plateau Pika | 4.934 | Not specified | [7][16] |

Note: Kinetic parameters for LDH with α-ketobutyrate as a substrate are not consistently reported in the literature. It is known to be a substrate, but with lower affinity than pyruvate.[17]

Table 2: Plasma Concentrations of 2-Hydroxybutyrate and Related Metabolites

| Metabolite | Condition | Concentration Range (µM) | Reference(s) |

| 2-Hydroxybutyrate | Healthy Individuals | 10 - 100 | [18] |

| 2-Hydroxybutyrate | Type 2 Diabetes | > 100 (elevated) | [1][18][19] |

| β-Hydroxybutyrate | Healthy Individuals | < 400 - 500 | [18] |

| β-Hydroxybutyrate | Diabetic Ketoacidosis | > 3000 | [18][20] |

| α-Ketobutyrate | C. elegans (longevity study) | Optimal at ~4000 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-HB synthesis.

Quantification of 2-Hydroxybutyrate in Plasma/Serum by GC-MS

This protocol is adapted from a validated method for 2-HB quantification.

Objective: To accurately measure the concentration of 2-HB in biological fluids.

Materials:

-

Internal Standard: 2-Hydroxybutyric-d3 acid

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Extraction Solvent: Ethyl acetate

-

GC-MS system with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Procedure:

-

Sample Preparation: To 100 µL of plasma or serum, add a known amount of the internal standard (2-Hydroxybutyric-d3 acid).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried extract. Cap the vial tightly and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC conditions: Use an appropriate temperature program to separate the analytes.

-

MS conditions: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the trimethylsilyl (TMS) derivatives of 2-HB and its internal standard.

-

-

Quantification: Create a standard curve using known concentrations of 2-HB and the internal standard. Calculate the concentration of 2-HB in the samples based on the peak area ratios of the analyte to the internal standard.

In Vitro Induction of 2-Hydroxybutyrate Synthesis in Cell Culture

Objective: To stimulate 2-HB production in a controlled cellular environment to study the underlying mechanisms.

Materials:

-

Cell line of interest (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

Hydrogen peroxide (H₂O₂) or other oxidative stress-inducing agent

-

L-Threonine or L-Methionine

-

Reagents for 2-HB quantification (as in Protocol 6.1)

Procedure:

-

Cell Culture: Culture the cells to a desired confluency (e.g., 80%) in standard culture conditions.

-

Induction of Oxidative Stress:

-

Replace the culture medium with fresh medium containing a non-lethal concentration of H₂O₂ (e.g., 100-500 µM). The optimal concentration should be determined empirically for the specific cell line.

-

Alternatively, supplement the medium with high concentrations of L-Threonine or L-Methionine to increase the precursor supply for α-ketobutyrate.

-

-

Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours).

-

Sample Collection:

-

Extracellular 2-HB: Collect the cell culture medium.

-

Intracellular 2-HB: Wash the cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., methanol/water extraction).

-

-

Sample Processing and Analysis: Process the collected medium and cell lysates to remove proteins and other interfering substances. Quantify 2-HB levels using a validated method such as GC-MS (Protocol 6.1).

Measurement of the NADH/NAD⁺ Ratio

Several commercial kits are available for the accurate measurement of NADH and NAD⁺ levels and their ratio. The general principle involves the differential decomposition of NAD⁺ or NADH, followed by an enzymatic cycling reaction that generates a product that can be detected by colorimetry or fluorescence.

General Protocol Outline (using a colorimetric assay):

-

Sample Preparation: Homogenize cells or tissues in extraction buffer.

-

Differential Decomposition:

-

To measure NADH, heat an aliquot of the extract under alkaline conditions to destroy NAD⁺.

-

To measure NAD⁺, heat an aliquot of the extract under acidic conditions to destroy NADH.

-

-

Neutralization: Adjust the pH of both extracts to neutral.

-

Enzymatic Cycling Reaction: Add the extracts to a reaction mixture containing an enzyme that reduces a substrate in the presence of NAD⁺ or NADH, which in turn reduces a colorimetric probe.

-

Detection: Measure the absorbance at the appropriate wavelength.

-

Calculation: Determine the concentrations of NADH and NAD⁺ from a standard curve and calculate their ratio.

Experimental Workflow Diagram

Figure 3: General experimental workflow for studying this compound metabolism.

Conclusion

The synthesis of this compound is a multifaceted process that serves as a sensitive indicator of cellular metabolic and redox status. Its production is primarily driven by the availability of its precursor, α-ketobutyrate, and an elevated NADH/NAD⁺ ratio. The upstream supply of α-ketobutyrate is intricately linked to the catabolism of threonine and the demand for cysteine in glutathione synthesis, highlighting a crucial connection between amino acid metabolism, antioxidant defense, and energy homeostasis. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for interpreting the significance of elevated 2-HB levels and for exploring its potential as a therapeutic target or a biomarker for disease progression and treatment efficacy. The experimental protocols and workflows provided in this guide offer a practical framework for further investigation into the fascinating and clinically relevant metabolism of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The formation of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Kinetic and allosteric properties of highly-purified, biosynthetic L-threonine dehydrogenase from brewer's yeast Saccharomyces carlsbergensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specificity of alpha-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NRF2 Regulates Cystathionine Gamma-Lyase Expression and Activity in Primary Airway Epithelial Cells Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperative binding of the feedback modifiers isoleucine and valine to biosynthetic threonine deaminase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NRF2 Regulates Cystathionine Gamma-Lyase Expression and Activity in Primary Airway Epithelial Cells Infected with Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hyperpolarized [13C]ketobutyrate, a molecular analog of pyruvate with modified specificity for LDH isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Elevated plasma beta-hydroxybutyrate concentrations without ketonuria in healthy insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plasma Beta-Hydroxybutyrate for the Diagnosis of Diabetic Ketoacidosis in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interplay Between 2-Hydroxybutyric Acid and Glutathione Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Under conditions of cellular stress, the intricate balance of metabolic pathways is often perturbed, leading to the production of biomarkers that can signal underlying physiological changes. One such biomarker that has garnered significant attention is 2-hydroxybutyric acid (2-HB). This organic acid has emerged as an early indicator of oxidative stress and insulin resistance.[1][2] Its production is intrinsically linked to the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. This technical guide provides a comprehensive overview of the relationship between this compound and glutathione synthesis, detailing the core biochemical pathways, relevant enzymatic activities, and the regulatory networks that govern this interplay. We further present a compilation of quantitative data from various studies and detailed experimental protocols for the measurement of these key molecules, alongside visualizations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathway: The Link Between Glutathione Demand and this compound Production

The synthesis of glutathione is a critical cellular defense mechanism against oxidative stress.[3] When the demand for GSH increases, the transsulfuration pathway is upregulated to provide the necessary cysteine precursor.[2] This pathway diverts homocysteine from the methionine cycle to produce cystathionine, which is then cleaved by the enzyme cystathionine γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia.[4][5]

The generated cysteine is subsequently utilized for GSH synthesis through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase. Under conditions of high metabolic flux through the transsulfuration pathway, the production of α-ketobutyrate can exceed its catabolic capacity. This excess α-ketobutyrate is then reduced to this compound by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH), particularly when the NADH/NAD+ ratio is elevated, a common feature of oxidative stress and insulin resistance.[4][6] Thus, elevated levels of this compound serve as an indirect marker of increased glutathione synthesis and the underlying oxidative stress that drives this demand.

Quantitative Data Presentation

While direct correlational studies providing tabular data for this compound, glutathione, and related enzyme activities are limited, the following tables compile quantitative findings from various studies to offer a comparative overview. These tables juxtapose data from different experimental contexts to highlight the interplay between these molecules under normal and pathological conditions.

Table 1: Compiled Data on this compound and Glutathione Levels in Various Conditions

| Condition | Analyte | Concentration/Level | Fold Change (vs. Control) | Sample Type | Reference |

| Severe Preeclampsia | This compound | - | 1.016 (log FC) | Serum | [7] |

| Healthy (Normal) | This compound | 1.60 ± 0.57 µg/mL | - | - | [4] |

| Insulin Resistance | This compound | 4.21 ± 2.01 µg/mL | - | - | [4] |

| Post-Gastric Bypass | This compound | 3.83 ± 1.73 µg/mL | - | - | [4] |

| COVID-19 | This compound | Enriched | - | - | [7] |

| Type 2 Diabetes | Glutathione (GSH) | Decreased | - | Red Blood Cells | [8] |

| Alcohol Exposure (Astrocytes) | Glutathione Metabolism Genes | Upregulated by Nrf2 activator | - | Cultured Astrocytes | [9] |

| Nrf2 Activator (SFN) Treatment | Extracellular Glutathione | - | Up to 2.4-fold | Astroglial Cell Media | [10] |

Table 2: Compiled Data on Cystathionine γ-lyase and Glutamate-Cysteine Ligase Activity

| Condition | Enzyme | Activity/Expression | Sample Type | Reference |

| Type 1 Diabetes | Cystathionine γ-lyase (CSE) | Decreased protein expression and activity | Rat Liver & Human PBMC | [6] |

| High Glucose/Acetoacetate | Cystathionine γ-lyase (CSE) | Decreased mRNA, protein, and activity | U937 Monocytes & Human PBMC | [6] |

| Cysteine Deprivation | Glutamate-Cysteine Ligase (GCL) | Increased holoenzyme formation and kcat | Rat Liver & HepG2 Cells | [11] |

| Acetaminophen-induced Hepatotoxicity | Glutamate-Cysteine Ligase (GCL) | Critical role in protection | Mouse Liver | [12] |

| TNF-α-induced Apoptosis | Glutamate-Cysteine Ligase (GCL) | Overexpression increases resistance | Mouse Hepatoma Cells | [13] |

| Oxidative Stress (H2O2) | Glutamate-Cysteine Ligase (GCL) | Rapid activation | Human Lymphocytes | [14] |

Experimental Protocols

Accurate quantification of this compound, glutathione, and the activity of related enzymes is crucial for research in this area. Below are summaries of commonly employed experimental protocols.

1. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This method involves the extraction of this compound from a biological matrix (e.g., urine, plasma), derivatization to increase its volatility, followed by separation and quantification using GC-MS.

-

Sample Preparation:

-

Acidify the sample (e.g., urine) with a strong acid like HCl.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Evaporate the organic phase to dryness.

-

Derivatize the dried residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with an appropriate capillary column.

-

Use a temperature gradient program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for this compound and an internal standard.

-

Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

-

2. Measurement of Glutathione (GSH) Levels

-

Principle: Several methods are available, with the enzymatic recycling assay and HPLC being common. The enzymatic recycling assay is based on the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

-

Enzymatic Recycling Assay Protocol:

-

Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer with EDTA).

-

Deproteinize the sample, for example, with sulfosalicylic acid.

-

In a microplate, combine the sample supernatant with a reaction mixture containing DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time.

-

Calculate GSH concentration by comparing the rate to a standard curve of known GSH concentrations.

-

3. Assay of Cystathionine γ-lyase (CSE) Activity

-

Principle: CSE activity can be determined by measuring the production of one of its products, such as cysteine or α-ketobutyrate. A colorimetric method for cysteine involves its reaction with an acid ninhydrin reagent.

-

Protocol:

-

Prepare a crude enzyme extract from tissue homogenates.

-

Incubate the enzyme extract with the substrate cystathionine in a buffered solution containing pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Stop the reaction by adding an acid (e.g., glacial acetic acid).

-

Add an acid ninhydrin reagent and heat the mixture to develop a colored product with cysteine.

-

Measure the absorbance at 560 nm.

-

Calculate CSE activity based on a standard curve of cysteine.

-

4. Assay of Glutamate-Cysteine Ligase (GCL) Activity

-

Principle: GCL activity is often measured by a coupled enzyme assay that detects the ADP produced in the GCL-catalyzed reaction. The ADP is used to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

-

Protocol:

-

Prepare a cell or tissue lysate.

-

In a reaction mixture, combine the lysate with substrates (glutamate, cysteine, ATP), and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) and NADH.

-

Monitor the decrease in absorbance at 340 nm, which is proportional to the GCL activity.

-

Calculate the specific activity based on the rate of NADH oxidation and the protein concentration of the lysate.

-

Regulatory Oversight: The Role of Nrf2

The cellular response to oxidative stress is tightly regulated by a network of transcription factors, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) playing a central role. Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which targets it for proteasomal degradation. However, in the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[11] This includes the genes encoding the catalytic and modifier subunits of GCL (GCLC and GCLM), thereby upregulating the rate-limiting step of glutathione synthesis.[9][15] By increasing the capacity for glutathione synthesis, Nrf2 activation enhances the cell's ability to combat oxidative stress. Consequently, conditions that activate the Nrf2 pathway are also likely to lead to an increased flux through the transsulfuration pathway and, as a result, elevated production of this compound.

Conclusion

This compound is a valuable biomarker that provides a window into the cellular response to oxidative stress and the corresponding upregulation of glutathione synthesis. Its formation as a byproduct of the transsulfuration pathway highlights a key metabolic adaptation to increased antioxidant demand. For researchers and drug development professionals, understanding this relationship is crucial for interpreting metabolomic data and for developing therapeutic strategies that target oxidative stress-related diseases. The experimental protocols and pathway visualizations provided in this guide offer a practical framework for investigating the interplay between this compound and glutathione metabolism in various physiological and pathological contexts. Future research focusing on direct quantitative correlations between these molecules will further solidify the utility of this compound as a surrogate marker for glutathione pathway flux.

References

- 1. Metabolomic analysis-identified this compound might be a key metabolite of severe preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Indicators of Detox: this compound — Great Plains Laboratory [mosaicdx.com]

- 4. Which Role Plays this compound on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 6. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Metabolomic analysis-identified this compound might be a key metabolite of severe preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of glutathione depletion on Nrf2/ARE activation by deltamethrin in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamate cysteine ligase modifier subunit deficiency and gender as determinants of acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate-cysteine ligase attenuates TNF-induced mitochondrial injury and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Alpha-Hydroxybutyrate: From Metabolic Byproduct to a Key Biomarker of Insulin Resistance

An In-depth Technical Guide on the Discovery and Initial Characterization of Alpha-Hydroxybutyrate

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides a detailed overview of alpha-hydroxybutyrate (α-HB), summarizing quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using the Graphviz DOT language, adhering to all specified formatting and color-contrast rules.

Abstract

Alpha-hydroxybutyrate (α-HB), a small molecule metabolite, has emerged from relative obscurity as a metabolic byproduct to a clinically significant biomarker. Initially identified in the context of inborn errors of metabolism, its rediscovery as a sensitive and early indicator of insulin resistance and impaired glucose tolerance has significant implications for the diagnosis and management of metabolic diseases. This technical guide details the pivotal studies that led to the identification of α-HB as a biomarker, its underlying biochemical pathways, and the experimental methodologies used for its characterization. We present key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Alpha-Hydroxybutyrate

Alpha-hydroxybutyrate (α-HB), also known as 2-hydroxybutyric acid, is an organic acid that is a derivative of alpha-ketobutyrate.[1] It is a chiral compound with two enantiomers, D-2-hydroxybutyric acid and L-2-hydroxybutyric acid.[2] For many years, α-HB was primarily of interest in the context of rare metabolic disorders, where its elevated levels in urine were associated with conditions like lactic and ketoacidosis.[1] However, recent advances in metabolomics have repositioned α-HB as a key player in mainstream metabolic health, particularly as an early warning sign for the development of type 2 diabetes.

Discovery as an Early Biomarker of Insulin Resistance

The landmark discovery of α-HB as a biomarker for insulin resistance was reported in a 2010 study by Gall et al., which utilized a non-targeted biochemical profiling approach in a cohort of 399 non-diabetic individuals.[3][4][5][6][7] This study was a subset of the larger Relationship of Insulin Sensitivity to Cardiovascular Risk (RISC) study.[3]

Using mass spectrometry-based platforms, the researchers analyzed fasting plasma samples and identified α-HB as the top-ranked metabolite for distinguishing between insulin-sensitive and insulin-resistant individuals.[3][5][6] The association of α-HB with insulin resistance was found to be independent of age, sex, and body mass index (BMI).[3][4][8] Furthermore, elevated α-HB levels were also associated with impaired glucose tolerance, suggesting its role as a very early marker of dysglycemia.[3][5]

Quantitative Data from Initial Biomarker Studies

The initial studies provided robust quantitative data supporting the role of α-HB as a biomarker. Below is a summary of these findings.